4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine
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Overview
Description
4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with 2-methoxyethylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and promote healing in affected tissues.
Comparison with Similar Compounds
4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-chloro-N-methylpyrimidin-2-amine: Similar in structure but with a methyl group instead of a methoxyethyl group.
2,4-dichloropyrimidine: Contains two chlorine atoms at positions 2 and 4, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyethyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-12-5-4-10-7-9-3-2-6(8)11-7/h2-3H,4-5H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRBXJZVFKROKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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